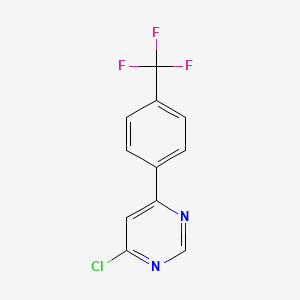

4-Chloro-6-(4-(trifluorométhyl)phényl)pyrimidine

Vue d'ensemble

Description

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a heterocyclic organic compound . It has a molecular weight of 258.63 and a density of 1.656±0.06 g/cm3 .

Molecular Structure Analysis

The molecular formula of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is C11H6ClF3N2 . The InChI key is RYYMGPDAXCLXSL-UHFFFAOYSA-N . The compound has a boiling point of 318.736ºC at 760 mmHg and a flash point of 146.567ºC .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine are not detailed in the literature, trifluoromethylpyridines are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .Physical and Chemical Properties Analysis

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a solid at room temperature . It has a density of 1.386g/cm³ . The compound has a boiling point of 318.736ºC at 760 mmHg and a flash point of 146.567ºC .Applications De Recherche Scientifique

Applications anticancéreuses

Ce composé fait partie de la famille des dérivés de pyrimidine, qui sont connus pour leurs propriétés anticancéreuses. Ils ont été utilisés dans le traitement de divers cancers, notamment la leucémie myéloïde, le cancer du sein et la fibrose pulmonaire idiopathique . La diversité structurelle des dérivés de pyrimidine permet une large gamme d'activités biologiques, ce qui les rend précieux dans la recherche sur le cancer.

Utilisations antimicrobiennes et antifongiques

Les dérivés de pyrimidine présentent des activités antimicrobiennes et antifongiques significatives. Ces composés peuvent être synthétisés pour cibler une variété de pathogènes microbiens et fongiques, offrant des traitements potentiels pour les maladies infectieuses .

Effets antiparasitaires et antipaludiques

Le cadre structurel de la pyrimidine permet le développement d'agents antiparasitaires et antipaludiques. Ces composés peuvent interférer avec le cycle de vie des parasites, offrant un moyen de lutter contre des maladies comme le paludisme .

Thérapeutiques cardiovasculaires

Les composés à base de pyrimidine auraient des effets cardiovasculaires, offrant des avantages thérapeutiques pour des affections telles que l'hypertension. Leur capacité à moduler la pression artérielle en fait des candidats pour le développement de médicaments cardiovasculaires .

Propriétés anti-inflammatoires et analgésiques

En raison de leurs activités anti-inflammatoires et analgésiques, les dérivés de pyrimidine peuvent être utilisés dans le traitement de la douleur chronique et des affections inflammatoires. Cela en fait des éléments importants pour les applications pharmaceutiques visant à améliorer la qualité de vie des patients souffrant de ces affections .

Potentiel antidiabétique

Certains dérivés de pyrimidine se sont révélés prometteurs comme agents antidiabétiques. Ils peuvent agir comme des inhibiteurs de la DPP-IV, qui jouent un rôle dans le métabolisme du glucose, offrant ainsi une voie potentielle pour le traitement du diabète .

Actions neuroprotectrices

Les composés pyrimidiniques ont été étudiés pour leurs effets neuroprotecteurs, en particulier dans le contexte des maladies oculaires. Ils peuvent offrir des avantages thérapeutiques pour les affections touchant les cellules ganglionnaires de la rétine .

Effets hypolipidémiants

En tant qu'inhibiteurs de la HMG-CoA réductase, les dérivés de pyrimidine peuvent contribuer à la gestion des maladies coronariennes en abaissant les taux de cholestérol. Cette application est cruciale compte tenu de la prévalence mondiale des maladies cardiaques .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward various enzymes .

Mode of Action

It is known that the trifluoromethyl group in the molecule can enhance the potency of drugs by lowering the pk_a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It is known that trifluoromethyl-containing compounds can participate in various reactions involving halogen bonds, such as the diels–alder reaction, aza–diels–alder reaction, michael addition, and nazarov cyclization .

Pharmacokinetics

The presence of the trifluoromethyl group in the molecule can potentially improve the bioavailability of the compound .

Result of Action

Some trifluoromethyl-containing compounds have been shown to exhibit significant analgesic activity .

Action Environment

The trifluoromethyl group in the molecule can potentially enhance the stability of the compound .

Analyse Biochimique

Biochemical Properties

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive intermediates that can further participate in biochemical reactions. Additionally, 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the NF-kB inflammatory pathway, leading to changes in the expression of genes involved in inflammation . Furthermore, 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450 enzymes, which leads to the accumulation of substrates and the formation of reactive intermediates . Additionally, this compound can bind to transcription factors, such as NF-kB, inhibiting their activity and thereby reducing the expression of pro-inflammatory genes . These interactions at the molecular level contribute to the overall biochemical effects of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that the effects of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine on cellular function can persist, with some effects becoming more pronounced over time due to the accumulation of reactive intermediates .

Dosage Effects in Animal Models

The effects of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to toxic effects, such as liver damage and oxidative stress, due to the accumulation of reactive intermediates and the inhibition of detoxifying enzymes . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, some of which may be reactive and participate in further biochemical reactions. The compound can also affect the levels of specific metabolites, altering the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The distribution of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . The localization within these compartments allows 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine to interact with specific enzymes and proteins, thereby modulating their activity and contributing to its overall biochemical effects .

Propriétés

IUPAC Name |

4-chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2/c12-10-5-9(16-6-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYMGPDAXCLXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587783 | |

| Record name | 4-Chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659729-09-6 | |

| Record name | 4-Chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)

![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)

![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)